Synthetic Utility: C-8 Bromine vs. Unsubstituted Core
The primary value of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid lies in its utility as a synthetic intermediate. The presence of a bromine atom at the C-8 position provides a site for further derivatization via reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, a capability absent in the unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylic acid [1]. This enables the creation of a more diverse library of compounds for structure-activity relationship (SAR) studies and lead optimization. While other halogenated analogs exist, the specific reactivity and steric profile of bromine at C-8 is a distinct feature for synthetic chemists.
| Evidence Dimension | Synthetic reactivity / Functional group for derivatization |
|---|---|
| Target Compound Data | C-8 position contains a reactive bromine atom |
| Comparator Or Baseline | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
| Quantified Difference | Presence vs. absence of a site for Pd-catalyzed cross-coupling reactions |
| Conditions | General principles of heterocyclic chemistry and cross-coupling methodologies |
Why This Matters
Procurement of this specific brominated intermediate enables synthetic pathways not accessible with the unsubstituted core, directly impacting the efficiency and scope of drug discovery programs.
- [1] Chemical Data Collections. (2020). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. Volume 29, 100501. View Source
